N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-difluorobenzamide
Description
Historical Development of 2,6-Difluorobenzamide Derivatives
The 2,6-difluorobenzamide scaffold originated in the late 20th century as part of efforts to optimize benzamide-based antibacterial agents. Early studies revealed that fluorination at the 2,6-positions of the benzamide ring enhanced metabolic stability and target binding affinity by modulating electronic and steric properties. A pivotal 2017 study demonstrated that 3-O-alkyl-2,6-difluorobenzamide derivatives inhibit FtsZ, a tubulin-like protein essential for bacterial cytokinesis. For example, derivative 17 (3-O-heptyl-2,6-difluorobenzamide) exhibited a minimum inhibitory concentration (MIC) of 0.25–1 μg/mL against Bacillus subtilis and Staphylococcus aureus, outperforming non-fluorinated analogs.
Table 1: Key 2,6-Difluorobenzamide Derivatives and Their Antibacterial Activity
| Compound | Structural Modification | MIC (μg/mL) vs S. aureus | Target Protein |
|---|---|---|---|
| 2,6-DFBA | Parent scaffold | >64 | N/A |
| Derivative 17 | 3-O-heptyl side chain | 0.5–1 | FtsZ |
| Derivative 6c | Benzothiazole substitution | 2 | FtsZ |
The introduction of flexible alkyl or rigid heteroaryl side chains at the 3-O position (e.g., benzothiazole in derivative 6c ) further improved FtsZ binding via hydrophobic interactions with the H7 helix and C-terminal sheet. However, replacing benzothiazole with benzimidazole (derivative 25 ) reduced activity, highlighting the scaffold’s sensitivity to electronic perturbations.
Emergence of Dihydroisoquinoline-Based Compounds in Academic Research
Dihydroisoquinolines, partially saturated derivatives of isoquinoline, gained prominence due to their presence in alkaloids (e.g., papaverine) and synthetic pharmaceuticals. The 3,4-dihydroisoquinoline moiety, in particular, enhances membrane permeability and modulates neurotransmitter receptors, making it valuable in neuropharmacology. Recent advances in synthesis, such as photocatalytic [4+2] cyclization strategies using vinyl azides and carboxylic NHPI esters, have enabled efficient access to dihydroisoquinoline-1,4-diones. These methods allow convergent and divergent synthesis, facilitating structural diversification for activity optimization.
In antimicrobial contexts, dihydroisoquinolines disrupt biofilm formation and efflux pump mechanisms. For instance, 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride inhibits multidrug-resistant Pseudomonas aeruginosa by downregulating MexAB-OprM efflux pumps.
Current Research Landscape and Significance
The integration of 2,6-difluorobenzamide and dihydroisoquinoline motifs addresses two critical challenges:
- Overcoming FtsZ Mutations : Single-point mutations in FtsZ (e.g., G193D) confer resistance to benzamide derivatives. The dihydroisoquinoline’s rigid framework may restrict conformational flexibility, reducing susceptibility to mutation-induced binding changes.
- Enhancing Bioavailability : Dihydroisoquinolines improve solubility and blood-brain barrier penetration, potentially expanding therapeutic applications to central nervous system infections.
Current studies focus on optimizing the alkyne linker in N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-difluorobenzamide. Preliminary docking simulations suggest the but-2-yn-1-yl spacer aligns the difluorobenzamide and dihydroisoquinoline moieties for simultaneous interaction with FtsZ’s GTPase domain and allosteric pocket.
Research Objectives and Knowledge Gaps
Objectives :
- Determine the compound’s binding kinetics to wild-type and mutant FtsZ.
- Evaluate efficacy against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.).
- Assess synergy with β-lactam antibiotics in biofilm eradication.
Knowledge Gaps :
- Impact of dihydroisoquinoline’s substitution pattern (e.g., methoxy vs methyl groups) on FtsZ inhibition.
- Role of the alkyne linker in pharmacokinetics and off-target effects.
- Resistance development potential compared to first-generation benzamides.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O/c21-17-8-5-9-18(22)19(17)20(25)23-11-3-4-12-24-13-10-15-6-1-2-7-16(15)14-24/h1-2,5-9H,10-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENQODQXDXQXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-difluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine to form the dihydroisoquinoline core.
Attachment of the Butynyl Chain: The butynyl chain can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst.
Introduction of the Difluorobenzamide Group: The final step involves the acylation of the amine with 2,6-difluorobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-difluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-difluorobenzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Linker Modifications
The alkyne spacer (but-2-yn-1-yl) distinguishes this compound from analogs such as N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-4-((tetrahydro-2H-pyran-4-yl)oxy)benzamide (), which employs a hydroxylated propyl linker. Alkyne chains confer rigidity, reducing conformational flexibility compared to ether or hydroxylated linkers, which may improve target engagement but reduce solubility .
Benzamide Substituents
The 2,6-difluoro substitution on the benzamide contrasts with compounds like N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-3-((tetrahydro-2H-pyran-4-yl)amino)benzamide (), which features a 3-aminobenzamide group. Fluorine atoms enhance metabolic stability and membrane permeability compared to bulkier substituents (e.g., tetrahydro-2H-pyran-4-yl), though they may reduce hydrogen-bonding capacity .
Table 1: Comparison of Key Structural Features
Computational and Experimental Insights
Docking Studies
The Glide docking method () predicts that the alkyne linker’s rigidity could reduce entropic penalties during receptor binding compared to flexible analogs.
Metabolic Stability
The 2,6-difluoro group likely enhances resistance to cytochrome P450 oxidation compared to non-fluorinated analogs. In contrast, compounds with hydroxylated linkers (e.g., ) may undergo faster clearance due to phase II metabolism .
Biological Activity
The compound N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-difluorobenzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its structural features, synthesis, and various pharmacological effects, supported by relevant research findings and data tables.
Structural Features
Molecular Structure:
- Molecular Formula: C₁₈H₁₈F₂N₂O
- Molecular Weight: 336.35 g/mol
- Key Functional Groups:
- Dihydroisoquinoline moiety
- Difluorobenzamide structure
- Terminal alkyne linker
The presence of the dihydroisoquinoline and difluorobenzamide components is significant as both structures are known for their diverse biological activities.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions: Combining dihydroisoquinoline derivatives with difluorobenzoyl chlorides.
- Alkyne Formation: Utilizing alkyne chemistry to introduce the butynyl linker.
Table 1: Synthesis Overview
| Step | Reaction Type | Starting Materials | Product |
|---|---|---|---|
| 1 | Condensation | Dihydroisoquinoline, Difluorobenzoyl chloride | Intermediate A |
| 2 | Alkyne Formation | Intermediate A, Alkyne reagent | This compound |
Pharmacological Effects
Research indicates that compounds with structures similar to this compound exhibit a range of biological activities:
-
Anticancer Activity:
- Compounds containing indole and isoquinoline frameworks have shown promise in cancer treatment due to their ability to inhibit tumor growth.
- Case Study: A study demonstrated that derivatives of isoquinoline exhibited significant cytotoxicity against various cancer cell lines.
-
Antimicrobial Properties:
- The difluorobenzamide component enhances the antimicrobial activity against bacterial and fungal strains.
- Research Findings: In vitro tests showed effective inhibition against pathogens like Staphylococcus aureus and Candida albicans.
-
Neuroprotective Effects:
- Dihydroisoquinolines are known for their neuroprotective properties, potentially reducing neurodegenerative disease risks.
- Evidence: Animal models have indicated reduced neuronal damage when treated with similar compounds.
Table 2: Biological Activity Summary
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Disruption of bacterial cell wall synthesis | |
| Neuroprotective | Reduction of oxidative stress |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-2,6-difluorobenzamide with various biological targets.
Key Findings:
- The compound showed favorable docking scores with several receptors involved in cancer and neurodegenerative pathways.
Table 3: Docking Analysis Results
| Target Protein | Binding Energy (kcal/mol) | Interaction Type |
|---|---|---|
| Protein A | -9.5 | Hydrogen bonds |
| Protein B | -10.0 | Hydrophobic interactions |
Q & A
Q. What synthetic routes are recommended for synthesizing N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2,6-difluorobenzamide, and what parameters critically influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including: (i) Preparation of the alkyne-containing intermediate (e.g., but-2-yn-1-yl derivatives) via Sonogashira coupling or nucleophilic substitution. (ii) Coupling of the 3,4-dihydroisoquinoline moiety using reductive amination or palladium-catalyzed cross-coupling. (iii) Final benzamide formation via activation of 2,6-difluorobenzoic acid (e.g., using HATU or EDCI) and reaction with the amine intermediate. Critical parameters include reaction temperature (60–100°C for coupling steps), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling). Yield optimization requires rigorous purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the alkyne and dihydroisoquinoline groups. Fluorine substituents cause distinct splitting patterns (e.g., para-fluorine in 2,6-difluorobenzamide shows coupling constants of ~8–10 Hz) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak for C₂₀H₁₈F₂N₂O: calculated 357.14). Fragmentation patterns identify alkyne and benzamide moieties .
- Infrared (IR) Spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm amide C=O stretching, while aromatic C-F bonds appear at ~1200–1250 cm⁻¹ .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Initial screening should focus on: (i) Enzyme inhibition assays : Target enzymes relevant to the dihydroisoquinoline scaffold (e.g., kinases or proteases) using fluorescence-based kinetic assays. (ii) Cellular viability assays : Test cytotoxicity in cancer or microbial models (e.g., MTT assay) at concentrations of 1–100 µM. (iii) Solubility and stability : Use HPLC to assess compound integrity in buffer (pH 7.4) and DMSO over 24–72 hours .
Advanced Research Questions
Q. How can researchers optimize the coupling of 3,4-dihydroisoquinoline to the alkyne moiety while minimizing side reactions?
- Methodological Answer :
- Catalyst Screening : Test palladium/copper systems (e.g., PdCl₂(PPh₃)₂/CuI) for alkyne-amine coupling. Lower catalyst loading (1–2 mol%) reduces homocoupling byproducts.
- Solvent Effects : Use polar aprotic solvents (e.g., THF or acetonitrile) to stabilize intermediates. Add molecular sieves to scavenge moisture.
- Temperature Control : Maintain 50–70°C to balance reaction rate and selectivity. Monitor progress via TLC or LC-MS .
Q. What strategies resolve contradictions in biological activity data across different assay models?
- Methodological Answer : (i) Assay Replication : Repeat assays in triplicate with independent compound batches to confirm reproducibility. (ii) Cellular vs. Enzymatic Contexts : Compare results in cell-free (e.g., purified enzyme) and cell-based assays to identify off-target effects. (iii) Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in divergent targets. Adjust assay conditions (e.g., ATP concentration in kinase assays) to align with in silico predictions .
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity and binding interactions?
- Methodological Answer :
- Electrostatic Potential Maps : Use DFT calculations (e.g., Gaussian 09) to visualize electron-deficient regions near fluorine atoms, which may enhance hydrogen bonding with target proteins.
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with mono- or tri-fluorinated benzamides and compare IC₅₀ values in enzyme assays.
- NMR Titration Experiments : Monitor chemical shift changes in protein-ligand complexes to identify fluorine-mediated interactions .
Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate the compound in explicit solvent (e.g., water or PBS buffer) at 25–37°C to assess conformational stability.
- Degradation Pathway Analysis : Use LC-MS/MS to identify hydrolysis byproducts (e.g., cleavage of the alkyne or amide bond) after exposure to acidic (pH 2) or basic (pH 9) conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
